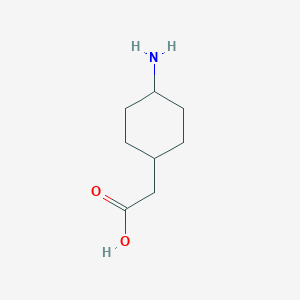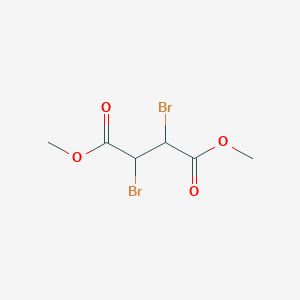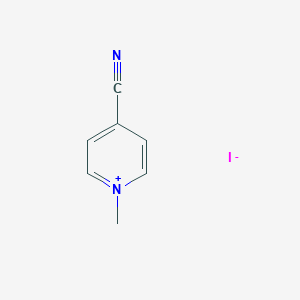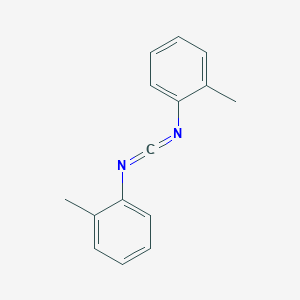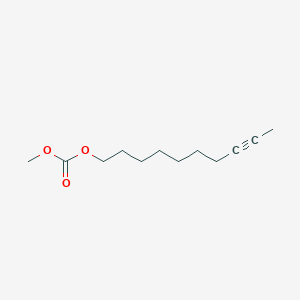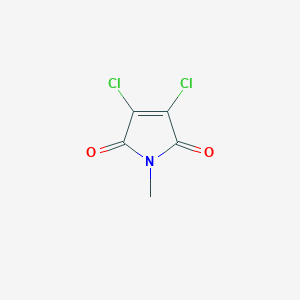
3-Phenylbut-2-enoic acid
Übersicht
Beschreibung
Synthesis Analysis
3-Phenylbut-2-enoic acid can be synthesized from phosphonous diethyl ester and benzaldehyde . This compound can be used to synthesize 2-position disubstituted indolin-3-one compounds .Molecular Structure Analysis
The 3-phenylbut-2-enoic acid molecule contains a total of 22 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
3-Phenylbut-2-enoic acid can be used to synthesize 2-position disubstituted indolin-3-one compounds . The 2-position disubstituted indolin-3-one structure is widely found in biologically active natural product molecules .Physical And Chemical Properties Analysis
3-Phenylbut-2-enoic acid has a molecular weight of 162.18500 . The molecule has a polar surface area of 37 Ų and a logP value of 2.17450 . The exact mass of the molecule is 162.06800 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-Phenylbut-2-enoic acid has been used in the study of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry . This indicates its potential use in pharmaceutical research, particularly in drug metabolism studies.
Antinociceptive Studies
Research has shown that 3-Phenylbut-2-enoic acid has antinociceptive effects , which means it can reduce sensitivity to painful stimuli . This suggests potential applications in the development of new pain relief medications.
Hypoglycemic Research
3-Phenylbut-2-enoic acid has been found to have hypoglycemic effects . This means it can lower blood sugar levels, indicating potential applications in diabetes research and treatment.
Spasmolytic Studies
The compound has been associated with spasmolytic effects , which means it can relieve spasms of smooth muscle. This suggests potential applications in the treatment of conditions like asthma and gastrointestinal disorders.
Selective Removal and Enrichment of Ginkgolic Acids
Molecularly imprinted polymers with synthetic dummy template for simultaneously selective removal and enrichment of ginkgolic acids from Ginkgo biloba L. leaves extracts have been studied . This indicates its potential use in the extraction and purification of bioactive compounds.
Interactions with Hydroxycinnamic and Hydroxybenzoic Acids
Studies have shown that 3-Phenylbut-2-enoic acid interacts with hydroxycinnamic and hydroxybenzoic acids in an aqueous radical environment . This suggests potential applications in food science and nutrition research.
Asymmetric Hydrogenation
The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to 3-Phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors.
Chemical Synthesis
3-Phenylbut-2-enoic acid is used in the synthesis of various chemical compounds . Its unique structure makes it a valuable starting material in organic synthesis.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-3-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWJYDPDXUVSV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbut-2-enoic acid | |
CAS RN |
1199-20-8 | |
| Record name | 2-Butenoic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



